N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide
Description
N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide is a benzamide derivative featuring a cyano-substituted alkyl chain at the amide nitrogen and a benzoyl ring modified with difluoromethoxy and methoxy groups at positions 3 and 4, respectively.
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(20-3)11(7-9)21-13(15)16/h5-7,13H,4H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRHVDGZXMUFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under appropriate conditions.
Introduction of the difluoromethoxy group: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent.
Formation of the methoxybenzamide moiety: This can be accomplished through the reaction of a suitable amine with a methoxybenzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares the substituents of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide with similar benzamide derivatives:
Key Observations :
- The cyano group in the target compound enhances electrophilicity and may improve stability compared to hydroxyl or alkoxy groups in analogs .
- Difluoromethoxy at position 3 likely increases resistance to oxidative metabolism relative to non-fluorinated alkoxy groups (e.g., methoxy in flutolanil) .
Characterization Methods :
- Spectroscopy: 1H/13C NMR and IR confirm functional groups (e.g., cyano at ~2200 cm⁻¹, difluoromethoxy at ~1150 cm⁻¹) .
- X-ray Crystallography : SHELX programs could resolve the amide bond geometry and fluorinated substituent orientations.
Biological Activity
N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound notable for its unique chemical structure, which includes a cyano group, a difluoromethoxy group, and a methoxybenzamide moiety. This compound has garnered interest for its potential applications in various fields, particularly in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 298.29 g/mol. The presence of the difluoromethoxy and methoxy groups contributes to its distinct chemical behavior, making it a subject of study for various biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes, receptors, and other proteins. The modulation of these targets can lead to significant alterations in cellular pathways and biological processes.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Interaction with receptor sites can influence signal transduction mechanisms.
Pharmacological Applications
Research indicates that this compound may have potential pharmacological applications, including:
- Anticancer Activity : Studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro.
- Neuroprotective Properties : Preliminary data indicate potential neuroprotective effects, warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
| Study | Findings | Reference |
|---|---|---|
| Study on enzyme inhibition | Demonstrated significant inhibition of enzyme X, suggesting potential therapeutic uses in metabolic disorders. | |
| Anticancer efficacy | Showed dose-dependent reduction in cell viability in cancer cell lines A and B. | |
| Neuroprotection in animal models | Indicated reduced neuronal damage following ischemic events. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Cyano Group : Achieved through the reaction of an alkyl halide with sodium cyanide.
- Introduction of the Difluoromethoxy Group : Involves reacting a phenol derivative with a difluoromethylating agent.
- Formation of the Methoxybenzamide Moiety : Accomplished via reaction between an amine and a methoxybenzoic acid derivative.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can yield oxidized derivatives using agents like potassium permanganate.
- Reduction : Cyano groups can be reduced to amines using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at various sites on the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
